

What is the chemical structure of Aurantimycin A?

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Compound of Interest

Compound Name: Aurantimycin A

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Aurantimycin A: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **Aurantimycin A**, a potent depsipeptide antibiotic produced by *Streptomyces aurantiacus*. It covers the molecule's chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its isolation and characterization.

Core Chemical Identity

Aurantimycin A is a member of the azinothricin group of hexadepsipeptide antibiotics.^[1] Its complex structure features a cyclohexadepsipeptide core linked to a distinctive C14 acyl side chain.^{[2][3]} The definitive structure was elucidated through a combination of high-resolution mass spectrometry, extensive 2D NMR experiments, and single-crystal X-ray diffraction analysis.^{[1][4]}

Chemical Structure:

- Molecular Formula: $C_{38}H_{64}N_8O_{14}$ ^{[5][6]}
- IUPAC Name: (2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-

heptazatricyclo[21.4.0.0^{9,14}]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide[5][6]

- CAS Number: 162478-50-4[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Aurantimycin A**.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Source
Molecular Formula	C₃₈H₆₄N₈O₁₄	PubChem[5]
Molar Mass	856.972 g·mol ⁻¹	Wikipedia[6]
Monoisotopic Mass	856.45420 Da	NP-MRD[7]

| Structure Elucidation | X-ray Diffraction, 2D NMR, HR-MS, Amino Acid Analysis | J-Stage[4] |

Table 2: Biological Activity Data

Target/Assay	Organism/Cell Line	Activity Type	Reported Value	Source
Antibacterial	Bacillus subtilis ATCC 6633	MIC	0.013 µg/mL	Microbial Cell Factories[2]
Antibacterial	Staphylococcus aureus 285	MIC	0.013 µg/mL	Microbial Cell Factories[2]

| Cytotoxicity | L-929 Mouse Fibroblast Cells | Cytotoxic Conc. | 3 - 12 ng/mL | Microbial Cell Factories[2] |

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of **Aurantimycin A** from its native producer.

This protocol is based on the methods described for the isolation of aurantimycins from the mycelium of *Streptomyces aurantiacus* JA 4570.^{[1][8]}

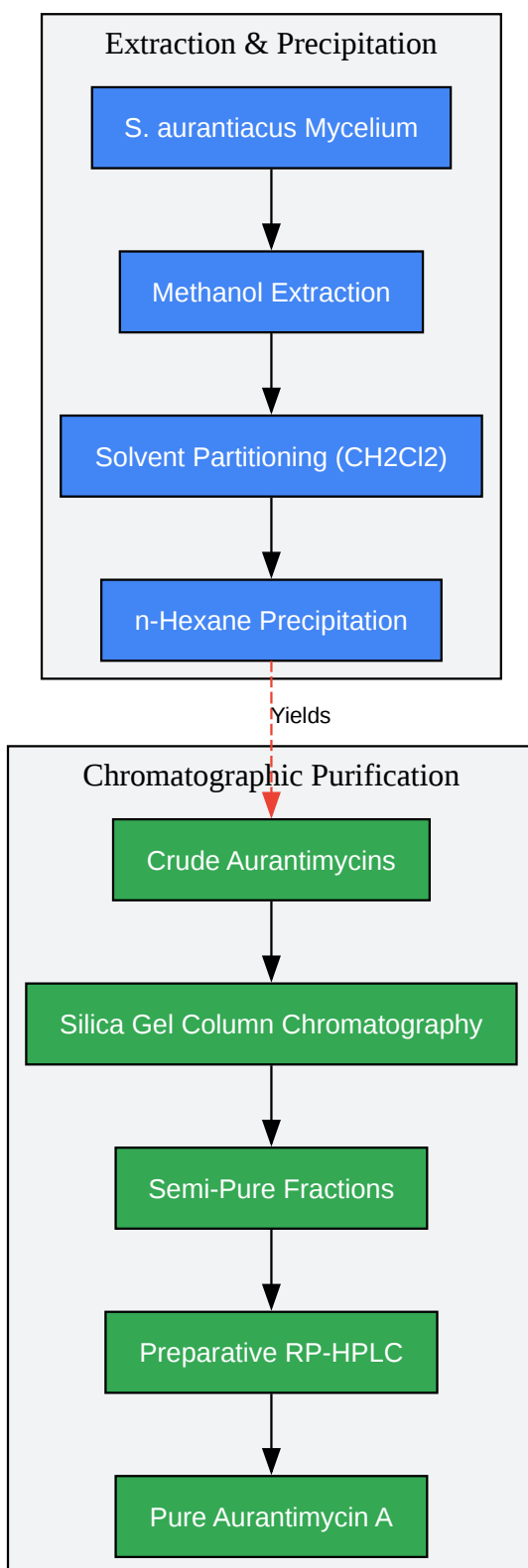
Materials:

- Fermentation broth of *S. aurantiacus* JA 4570
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- n-Hexane
- Silica gel (0.063 - 0.1 μm)
- Acetonitrile (ACN) and Water (H₂O) for HPLC
- Rotary evaporator
- Chromatography columns
- Preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column.

Procedure:

- **Extraction:** Separate the mycelium from the fermentation broth via centrifugation. Extract the mycelial cake exhaustively with methanol.
- **Solvent Partitioning:** Concentrate the methanol extract in vacuo. Re-extract the resulting aqueous residue with dichloromethane.
- **Precipitation:** Evaporate the dichloromethane solvent. Add n-hexane to the crude extract to precipitate the aurantimycin complex.

- Silica Gel Chromatography: Subject the precipitated crude material to column chromatography on silica gel. Elute with a chloroform/methanol gradient (e.g., 95:5 v/v).[8]
- Preparative HPLC: Pool the fractions containing **Aurantimycin A** and perform a final purification step using preparative reverse-phase HPLC (e.g., Nucleosil 7 C18 column) with an acetonitrile/water mobile phase (e.g., 83:17 v/v).[8]
- Compound Verification: Collect the peak corresponding to **Aurantimycin A** and verify its purity and identity using analytical HPLC and mass spectrometry.



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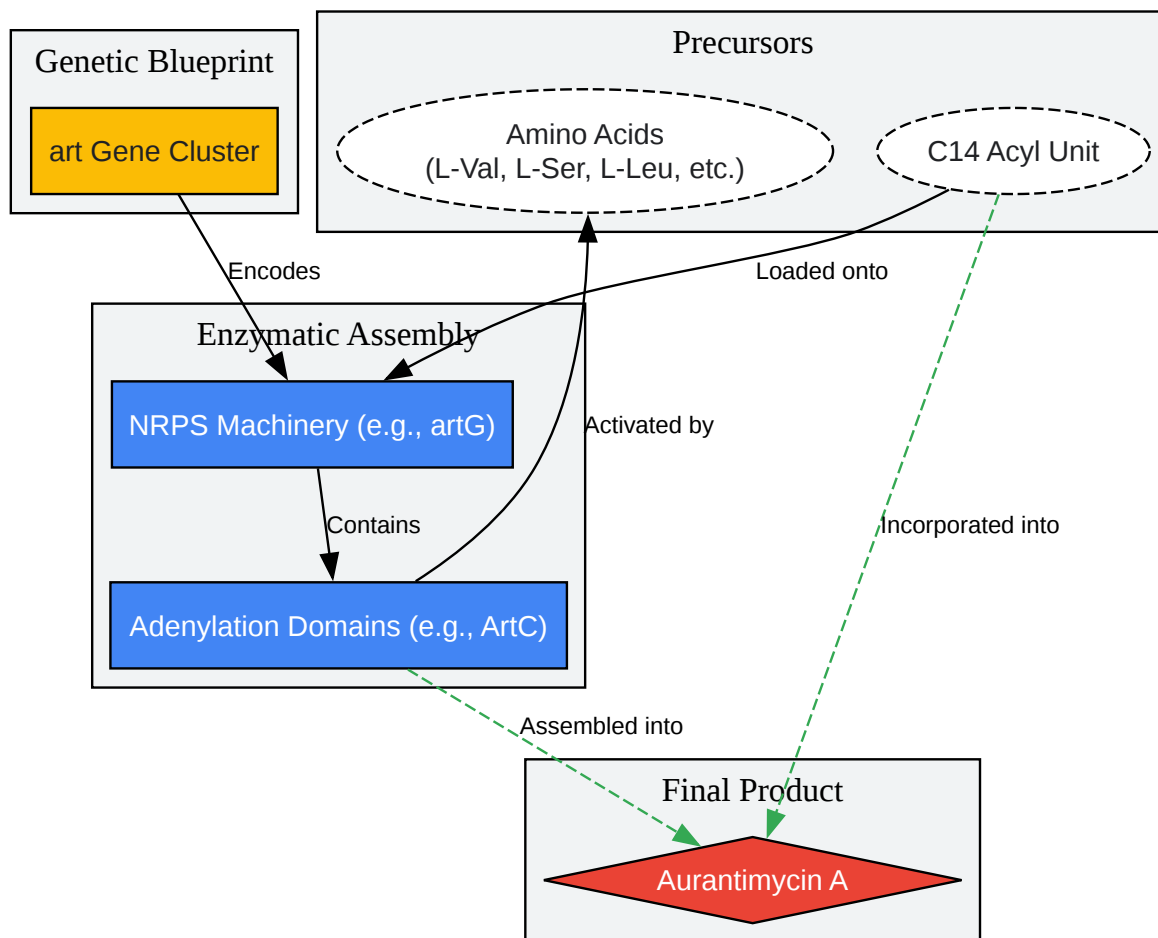
Fig 1. Workflow for the isolation and purification of **Aurantimycin A**.

The identity and stereochemistry of **Aurantimycin A** were established using the following key analytical techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental composition ($C_{38}H_{64}N_8O_{14}$).
- Nuclear Magnetic Resonance (NMR): A suite of 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and assemble the 2D structure of the molecule.
- X-Ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional arrangement of atoms in the crystalline state, confirming the absolute stereochemistry.^[1]

Biosynthesis and Mechanism of Action

The biosynthesis of **Aurantimycin A** in *S. aurantiacus* is governed by the art gene cluster.^{[2][3]} The core depsipeptide scaffold is assembled by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. Genetic and biochemical studies have confirmed that the targeted inactivation of the NRPS gene artG completely halts aurantimycin production.^[3] The pathway involves the activation and sequential condensation of specific amino acid precursors by adenylation (A) domains within the NRPS machinery.^[2]



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Fig 2. Simplified schematic of the **Aurantimycin A** biosynthetic pathway.

Aurantimycin A exhibits its potent biological effects primarily by disrupting the integrity of cell membranes. Studies have shown that aurantimycins A and B can form pores in the membranes of susceptible cells. This action disrupts critical ion gradients and leads to leakage of cellular contents, ultimately causing cell death. This membrane-targeting mechanism is consistent with its strong activity against Gram-positive bacteria, whose cell envelopes are more accessible to such lipophilic agents, and its observed cytotoxic effects on eukaryotic cells.

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